molecular formula C23H17N3O6S B4585158 1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 5999-47-3

1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4585158
CAS RN: 5999-47-3
M. Wt: 463.5 g/mol
InChI Key: JSYZXVVNVOMYKU-AQTBWJFISA-N
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Description

The compound is a derivative of the pyrimidine class, a heterocyclic aromatic compound similar to pyridine. Pyrimidine derivatives have been extensively studied for their biological activities and are found in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the condensation of various aldehydes with barbituric acid or thiobarbituric acid to form a wide range of substituted pyrimidines. Studies by Asiri & Khan (2010) and others have developed methodologies for synthesizing pyrimidine derivatives through condensation reactions, highlighting the versatility of this compound's synthesis (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic techniques. X-ray crystallography provides detailed insights into the compound's crystal structure, confirming the presence of the thioxodihydro pyrimidine core and substituents' positions. Studies like the one by Zhao et al. (2009) use ab initio calculations and spectroscopic methods to elucidate the molecular structure and confirm the synthesized compound's identity (Zhao et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their rich electron structure. Kinoshita et al. (1992) explored the nucleophilic reactions of bromosubstituted pyrimidine derivatives, demonstrating the reactivity of these compounds toward different nucleophiles and their potential for further functionalization (Kinoshita et al., 1992).

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrimidine derivatives are synthesized through various methods, involving the coupling of different diazotised bases to furnish compounds with considerable activity against micro-organisms (Nigam, Saharia, & Sharma, 1981). These syntheses explore the chemical flexibility and reactivity of the pyrimidine core, essential for developing new compounds with potential applications in medicinal chemistry and material science.
  • The crystal structure and molecular recognition studies of bis-pyrimidine compounds reveal significant insights into the non-bonding interactions and potential for molecular recognition, highlighting the importance of pyrimidine derivatives in designing compounds with specific biological or chemical properties (Roy et al., 2014).

Antimicrobial and Antiviral Applications

  • Some pyrimidine derivatives exhibit antimicrobial properties, as seen in the synthesis of substituted 1,8-Dioxodecahydroacridines, demonstrating broad-spectrum pharmacological activity including antimicrobial effects (Shchekotikhin, Nikolaeva, Shub, & Kriven’ko, 2001). This suggests the potential of pyrimidine derivatives in addressing bacterial infections.
  • The exploration of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines shows varying levels of antiviral activity, with some compounds demonstrating significant inhibitory effects on retrovirus replication in cell culture, indicating potential applications in antiviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Material Science and Molecular Structure

  • The formation of greenish metal-lustrous organic crystals from related compounds demonstrates unique physical properties that could be valuable in material science applications, particularly in developing new materials with specific optical properties (Ogura, Ooshima, Akazome, & Matsumoto, 2006).

properties

IUPAC Name

(5Z)-1-(3-ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6S/c1-2-31-15-7-5-6-14(12-15)25-22(28)18(21(27)24-23(25)33)13-16-10-11-20(32-16)17-8-3-4-9-19(17)26(29)30/h3-13H,2H2,1H3,(H,24,27,33)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZXVVNVOMYKU-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365423
Record name STK853496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5999-47-3
Record name STK853496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
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1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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